molecular formula C6H3ClN4O3 B1596824 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 227199-11-3

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B1596824
CAS No.: 227199-11-3
M. Wt: 214.56 g/mol
InChI Key: MZWTWPQGWLSURI-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is of significant interest in various fields of scientific research due to its versatile applications and reactivity.

Biochemical Analysis

Biochemical Properties

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminals within proteins, making it a valuable tool for labeling and detecting these biomolecules . The compound’s interaction with proteins involves the formation of covalent bonds, which enhances its stability and fluorescence properties. Additionally, this compound is used as a trapping agent for cysteine sulfenic acid, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Furthermore, this compound can induce changes in gene expression patterns, leading to alterations in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group allows it to participate in nucleophilic substitution reactions, forming stable adducts with target molecules . This binding mechanism is crucial for its role as a fluorescent probe, as it enhances the compound’s fluorescence intensity and specificity. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under ambient conditions, with minimal degradation observed over extended periods . Exposure to extreme pH or temperature conditions can lead to its degradation, affecting its fluorescence properties and overall efficacy . Long-term effects on cellular function have also been documented, with prolonged exposure to this compound resulting in cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for biochemical labeling and detection . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . This distribution pattern is essential for its effectiveness as a fluorescent probe, as it determines the sites of interaction and detection within the cell .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and facilitates its role in biochemical labeling and detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 7-chloro-4-nitro-2,1,3-benzoxadiazole, which is then subjected to amination to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully monitored to maintain the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWTWPQGWLSURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370668
Record name 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227199-11-3
Record name 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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